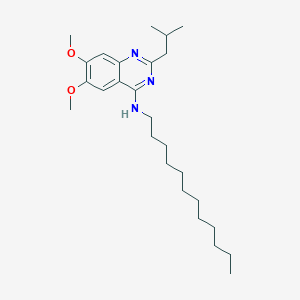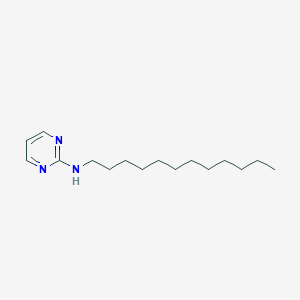![molecular formula C23H15FN4OS B303553 N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303553.png)
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide, also known as FPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPTA is a small molecule that can be synthesized using a relatively simple method, making it an attractive candidate for use in various laboratory experiments.
Mecanismo De Acción
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide works by binding to the ATP-binding site of protein kinases, which are enzymes that play a key role in various cellular processes. By binding to this site, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can inhibit the activity of protein kinases, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of protein kinase activity, induction of apoptosis in cancer cells, and modulation of various signaling pathways. N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been shown to have anti-inflammatory effects and to be involved in the regulation of various metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of high purity N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide at a relatively low cost. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been extensively studied, and its mechanism of action is well understood, making it an attractive candidate for use in various research applications.
However, there are also limitations to using N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide in laboratory experiments. One limitation is that N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is not highly selective for specific protein kinases, which can make it difficult to study the effects of specific kinases on cellular processes. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. One area of interest is the development of more selective N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide analogs that can be used to study the effects of specific protein kinases on cellular processes. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide could be used in combination with other compounds to develop more effective anti-cancer therapies. Finally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide could be used to study the role of protein kinases in various disease processes, which could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can be synthesized using a one-pot reaction between 2-aminophenanthrene and 2-fluorobenzoyl chloride, followed by reaction with thiourea. This method has been optimized to yield high purity N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide with a relatively high yield.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein kinase activity, as a potential anti-cancer agent, and as a tool for studying the role of protein kinases in various cellular processes. N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been used as a tool for studying the mechanism of action of various kinase inhibitors.
Propiedades
Nombre del producto |
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C23H15FN4OS |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanylacetamide |
InChI |
InChI=1S/C23H15FN4OS/c24-18-11-5-6-12-19(18)25-20(29)13-30-23-26-21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)22(21)27-28-23/h1-12H,13H2,(H,25,29) |
Clave InChI |
DLWWXNCKLDCKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC=C5F |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)